rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans
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Overview
Description
Rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans, is a compound that has garnered significant interest in the fields of chemistry and biology due to its unique structural properties and potential applications. This compound is a stereoisomer, meaning it has specific spatial arrangements of atoms that can influence its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans, typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which can be achieved through various methods such as catalytic hydrogenation, aldol reactions, or using chiral auxiliaries. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound, may involve large-scale chemical reactors and continuous flow processes to enhance efficiency and yield. The use of biocatalysis, where enzymes are employed to catalyze specific steps in the synthesis, is also gaining traction due to its potential for higher selectivity and environmentally friendly conditions .
Chemical Reactions Analysis
Types of Reactions
Rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans, can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule. Common reagents include halides and alkoxides.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
Rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans, has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Mechanism of Action
The mechanism by which rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans, exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can act as an inhibitor or activator. The pathways involved often include signal transduction cascades that lead to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
- Rac-(3R,4S)-1-benzyl-4-(trifluoromethyl)pyrrolidin-3-amine, trans
- Rac-(3R,4S)-3-fluoro-4-(trifluoromethyl)pyrrolidinehydrochloride, trans
- Rac-(3R,4S)-3,4-dihydroxypyrrolidine-3-carboxylic acid hydrochloride, trans
Uniqueness
What sets rac-(3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxamide, trans, apart from similar compounds is its specific stereochemistry and the presence of both benzyl and phenyl groups. These structural features contribute to its unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1807941-45-2 |
---|---|
Molecular Formula |
C18H20N2O |
Molecular Weight |
280.4 |
Purity |
95 |
Origin of Product |
United States |
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